![molecular formula C16H14BrClN2OS B3954342 N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3954342.png)
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide
説明
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BAY 11-7082, is a synthetic compound that has been widely studied for its potential therapeutic properties. It belongs to the class of thioamides and has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.
作用機序
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 exerts its effects by inhibiting the activity of the NF-κB pathway. This pathway plays a crucial role in regulating the immune response, and its dysregulation has been implicated in the development of various diseases, including inflammatory and autoimmune diseases, as well as cancer.
This compound 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. These proteins normally bind to NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. By inhibiting the IKK complex, this compound 11-7082 prevents the degradation of IκB proteins, thereby inhibiting the activation of NF-κB and its downstream target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the expression of adhesion molecules and chemokines involved in leukocyte recruitment. This makes it a potential candidate for the treatment of inflammatory diseases.
In addition, this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in tumor growth and metastasis. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 is its specificity for the NF-κB pathway. It has been shown to inhibit the activity of this pathway without affecting other signaling pathways, making it a potentially safer and more effective therapeutic agent.
However, there are also some limitations to the use of this compound 11-7082 in lab experiments. One of these is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its effects on other signaling pathways and cellular processes are still not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082. One of these is the development of more effective and efficient synthesis methods for the compound, which could make it more widely available for research purposes.
In addition, further studies are needed to fully understand the mechanisms of action of this compound 11-7082 and its effects on other signaling pathways and cellular processes. This could help to identify new therapeutic applications for the compound and improve its efficacy and safety.
Finally, there is a need for more preclinical and clinical studies to evaluate the potential therapeutic applications of this compound 11-7082 in various diseases, including inflammatory and autoimmune diseases, as well as cancer. This could help to establish the safety and efficacy of the compound in humans and pave the way for its eventual use in clinical practice.
科学的研究の応用
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB pathway, which plays a crucial role in regulating the immune response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In addition, this compound 11-7082 has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes involved in tumor growth and metastasis. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
特性
IUPAC Name |
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2OS/c1-9-7-13(17)14(8-10(9)2)19-16(22)20-15(21)11-3-5-12(18)6-4-11/h3-8H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHUAOUMZLJYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
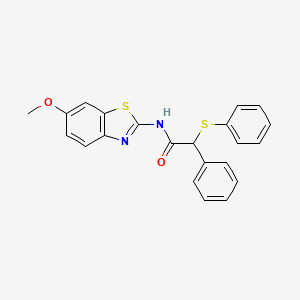
![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)

![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954301.png)
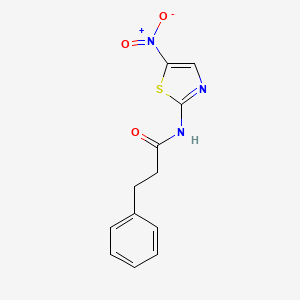
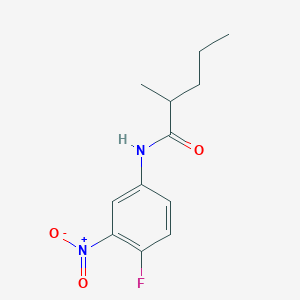
![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
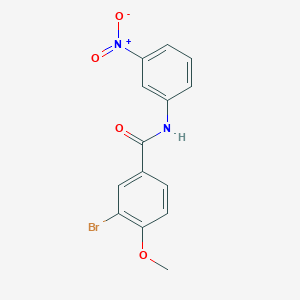
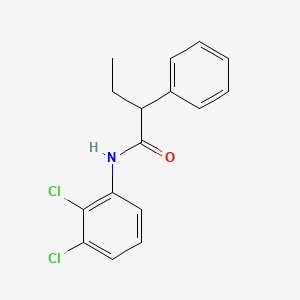
![2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)
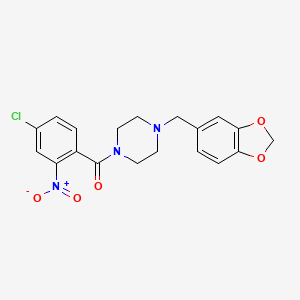
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954368.png)